molecular formula C23H25F3N2O2 B3809859 N-(3'-methyl-3-biphenylyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinecarboxamide

N-(3'-methyl-3-biphenylyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinecarboxamide

Cat. No. B3809859
M. Wt: 418.5 g/mol
InChI Key: QXUQQGBFRKNBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3'-methyl-3-biphenylyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinecarboxamide, also known as JNJ-42165279, is a small molecule antagonist of the orexin 1 receptor (OX1R). Orexins are neuropeptides that regulate several physiological processes such as sleep-wake cycles, feeding behavior, and energy homeostasis. OX1R antagonists have been studied as potential therapeutic agents for the treatment of sleep disorders, obesity, and addiction.

Mechanism of Action

N-(3'-methyl-3-biphenylyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinecarboxamide is a selective antagonist of the OX1R, which is predominantly expressed in the brain. Orexins bind to OX1R and OX2R to regulate various physiological processes, including sleep-wake cycles, feeding behavior, and energy homeostasis. Antagonism of OX1R has been shown to reduce wakefulness and promote sleep, likely through modulation of the activity of wake-promoting neurons in the brain.
Biochemical and Physiological Effects:
N-(3'-methyl-3-biphenylyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinecarboxamide has been shown to have a dose-dependent effect on sleep-wake cycles in animal models. The compound reduces wakefulness and increases non-rapid eye movement (NREM) sleep, while having no significant effect on rapid eye movement (REM) sleep. Additionally, N-(3'-methyl-3-biphenylyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinecarboxamide has been shown to reduce food intake and body weight in preclinical models, suggesting its potential as a treatment for obesity.

Advantages and Limitations for Lab Experiments

N-(3'-methyl-3-biphenylyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinecarboxamide has several advantages for use in laboratory experiments. The compound is selective for OX1R, which allows for specific modulation of the orexin system without affecting other neurotransmitter systems. Additionally, N-(3'-methyl-3-biphenylyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinecarboxamide has good pharmacokinetic properties, including high brain penetration and a long half-life, which make it suitable for in vivo studies. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.

Future Directions

Several future directions for research on N-(3'-methyl-3-biphenylyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinecarboxamide and OX1R antagonists have been proposed. One area of interest is the potential use of OX1R antagonists as treatments for addiction, as orexins have been implicated in reward-seeking behavior and drug addiction. Additionally, the development of more potent and selective OX1R antagonists could improve the efficacy and safety of these compounds for clinical use. Finally, further studies are needed to fully understand the physiological and biochemical effects of OX1R antagonism and the potential therapeutic applications of these compounds.

Scientific Research Applications

N-(3'-methyl-3-biphenylyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinecarboxamide has been extensively studied in preclinical models to understand its mechanism of action and potential therapeutic applications. The compound has shown efficacy in reducing wakefulness and promoting sleep in animal models, suggesting its potential as a treatment for insomnia and other sleep disorders. Additionally, OX1R antagonists have been studied as potential treatments for addiction and obesity, as orexins have been implicated in reward-seeking behavior and food intake regulation.

properties

IUPAC Name

N-[3-(3-methylphenyl)phenyl]-1-(4,4,4-trifluorobutanoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N2O2/c1-16-5-2-6-17(13-16)18-7-3-9-20(14-18)27-22(30)19-8-4-12-28(15-19)21(29)10-11-23(24,25)26/h2-3,5-7,9,13-14,19H,4,8,10-12,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUQQGBFRKNBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN(C3)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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